molecular formula C11H15NO B1525538 1-[2-(Allyloxy)phenyl]ethanamine CAS No. 1184578-88-8

1-[2-(Allyloxy)phenyl]ethanamine

Cat. No. B1525538
M. Wt: 177.24 g/mol
InChI Key: RMJYCMDUAJKNKH-UHFFFAOYSA-N
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Description

“1-[2-(Allyloxy)phenyl]ethanamine” is a chemical compound with the CAS Number: 1184578-88-8 . It has a molecular weight of 177.25 and its molecular formula is C11H15NO . It is a light yellow to brown liquid .


Molecular Structure Analysis

The InChI code for “1-[2-(Allyloxy)phenyl]ethanamine” is 1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3 . This indicates that the compound has a phenyl ring joined to an amino group via a two-carbon sidechain .


Physical And Chemical Properties Analysis

“1-[2-(Allyloxy)phenyl]ethanamine” is a light yellow to brown liquid . Its density is reported as 1.0±0.1 g/cm3 . The boiling point is 283.8±28.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Catalysis

Research on compounds with structural similarities to 1-[2-(Allyloxy)phenyl]ethanamine demonstrates their utility in organic synthesis and catalysis. For instance, the development of novel synthetic routes for phenoxylated ethanamines, which are key intermediates in the synthesis of pharmacologically active molecules, highlights the importance of such compounds in medicinal chemistry (Xiaoxia Luo et al., 2008). Similarly, research into the synthesis of well-defined block copolymers using functional alkoxyamines showcases the applicability of these compounds in polymer chemistry (Y. Miura et al., 2003).

Environmental and Analytical Chemistry

Studies have also explored the use of phenylethanamine derivatives in environmental and analytical chemistry. The development of highly sensitive electrochemical sensors for the detection of heavy metals, utilizing compounds like 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, demonstrates their potential in environmental monitoring and safety (Afzal Shah et al., 2017).

Biomedical Research

In biomedical research, the structural features of phenylethanamine derivatives have been exploited for various applications. The study of antiestrogen binding sites using compounds structurally related to 1-[2-(Allyloxy)phenyl]ethanamine sheds light on potential therapeutic targets for breast cancer treatment (L. J. Brandes et al., 1985). Additionally, the investigation into the metabolism of psychoactive substances provides valuable information for drug safety and pharmacology (L. M. Nielsen et al., 2017).

Safety And Hazards

The safety data sheet for “1-[2-(Allyloxy)phenyl]ethanamine” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-prop-2-enoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYCMDUAJKNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Allyloxy)phenyl]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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